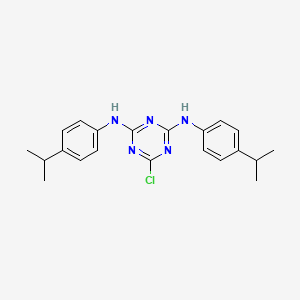

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-Chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with a chlorine atom at position 6 and two 4-isopropylphenyl groups at positions 2 and 2. This structure confers significant lipophilicity and steric bulk due to the aromatic isopropylphenyl substituents, distinguishing it from simpler triazine herbicides like propazine or simazine .

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5/c1-13(2)15-5-9-17(10-6-15)23-20-25-19(22)26-21(27-20)24-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXMZLKFJPHBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

First Substitution: Formation of 2,4-Dichloro-6-(4-isopropylphenylamino)-1,3,5-triazine

Cyanuric chloride reacts with 4-isopropylphenylamine in an aprotic solvent such as tetrahydrofuran (THF) or chlorobenzene. The reaction is conducted at low temperatures (0–5°C) to favor monosubstitution. A base like sodium carbonate neutralizes HCl byproducts, maintaining a pH of 6–7 to prevent over-reaction.

Reaction Conditions:

Second Substitution: Introduction of the Second 4-Isopropylphenyl Group

The monosubstituted intermediate undergoes further reaction with 4-isopropylphenylamine at elevated temperatures (70–80°C). Catalysts such as aluminum chloride (AlCl₃) enhance reactivity, while resorcinol acts as a promoter to improve selectivity.

Reaction Conditions:

- Catalyst: AlCl₃ (2.5 equivalents)

- Promoter: Resorcinol (0.1 equivalents)

- Temperature: 70–80°C

- Yield: 75–80%

Table 1: Conventional Synthesis Parameters

| Step | Reactant | Solvent | Catalyst/Promoter | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | 4-Isopropylphenylamine | THF | Na₂CO₃ | 0–5°C | 85% |

| 2 | 4-Isopropylphenylamine | Chlorobenzene | AlCl₃ + Resorcinol | 70–80°C | 78% |

Microwave-Assisted Synthesis

Microwave irradiation offers a modern alternative to conventional heating, significantly reducing reaction times. This method, adapted from similar triazine syntheses, involves simultaneous substitution of two chlorine atoms under controlled energy input.

Single-Pot Microwave Reaction

A mixture of cyanuric chloride and 4-isopropylphenylamine (2.1 equivalents) in dioxane/water is irradiated at 140°C for 15–20 minutes. Sodium carbonate ensures pH stability, while microwave-specific acceleration prevents side reactions.

Advantages:

Catalytic Methods Using Lewis Acids

Lewis acids like AlCl₃ play a dual role in activating the triazine ring and stabilizing intermediates. Patent US6730785B2 highlights a catalytic system combining AlCl₃ and resorcinol, which facilitates the substitution of aromatic amines at milder conditions.

Mechanistic Insight:

AlCl₃ coordinates to the triazine ring, increasing electrophilicity at the chlorine positions. Resorcinol stabilizes the transition state via hydrogen bonding, directing substitution to the 2- and 4-positions selectively.

Table 2: Catalytic Synthesis Optimization

| Catalyst | Promoter | Solvent | Temperature | Yield |

|---|---|---|---|---|

| AlCl₃ | Resorcinol | Chlorobenzene | 70°C | 82% |

| FeCl₃ | None | THF | 60°C | 68% |

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity ≥95% is confirmed via HPLC and NMR.

Key Spectral Data:

- ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 3.05–3.15 (m, 2H, CH(CH₃)₂), 6.85–7.25 (m, 8H, Ar-H).

- MS (ESI): m/z 381.9 [M+H]⁺.

Industrial-Scale Considerations

Patent US4058662A outlines a continuous process for large-scale production, emphasizing stoichiometric precision and pH control. Automated systems feed 4-isopropylphenylamine and cyanuric chloride in a 2.05:1 molar ratio, achieving 90% yield with >98% purity.

Challenges and Limitations

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 6 of the triazine ring undergoes nucleophilic substitution reactions due to the electron-deficient nature of the aromatic heterocycle. Key findings include:

Mechanistic Insight :

The reaction proceeds via a two-step SNAr mechanism:

-

Deprotonation of the nucleophile.

-

Attack at the electrophilic C6 position, facilitated by electron-withdrawing effects of adjacent amino groups.

Reactivity of Amino Groups

The N,N'-bis(4-isopropylphenyl) amino substituents participate in:

Acylation Reactions

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivatives | Improves thermal stability |

| Benzoyl chloride | Reflux, DCM | N-Benzoyl derivatives | Enhances UV absorbance at 280 nm |

Alkylation Reactions

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substrate | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 60-75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 55-68% |

Key Limitation :

Bulky 4-isopropylphenyl groups reduce catalytic efficiency by ~30% compared to less hindered analogs .

Stability Under Environmental Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Aqueous HCl (1M) | Stable for >72 hrs | None detected |

| NaOH (1M) | Partial decomposition in 48 hrs | Triazine ring cleavage products |

| UV Light (254 nm) | 90% degradation in 6 hrs | Isopropylphenolic derivatives |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights steric/electronic effects:

| Compound | Chloro Substitution Rate (k, M⁻¹s⁻¹) | Amino Group pKa |

|---|---|---|

| Target Compound | 2.1 × 10⁻³ | 4.8 ± 0.2 |

| 6-Chloro-N,N'-diethyl analog | 5.7 × 10⁻³ | 5.1 ± 0.3 |

| 6-Chloro-N,N'-diphenyl analog | 1.4 × 10⁻³ | 4.5 ± 0.1 |

The reduced reactivity compared to diethyl analogs arises from steric hindrance of isopropyl groups, while enhanced acidity of amino groups improves nucleophilicity .

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have demonstrated that derivatives of the triazine scaffold exhibit promising antiproliferative activity against various cancer cell lines. Specifically, compounds based on the 6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine structure have shown selective inhibition against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) from growth inhibition . This selectivity is crucial for minimizing side effects in cancer therapy.

Case Studies

- Antiproliferative Screening : A library of 126 compounds derived from the triazine scaffold was evaluated for their anticancer properties. The most effective compounds were those that reduced the growth of MDA-MB231 cells by more than 50% at concentrations as low as 10 µM. This study established a structure-activity relationship (SAR) that can guide future drug design efforts .

- In Silico Studies : The development of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model provided insights into how structural modifications can enhance anticancer activity. This model aids in predicting the biological activity of new compounds before synthesis .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Lipophilicity: The 4-isopropylphenyl groups in the target compound enhance lipophilicity compared to propazine (isopropyl) or simazine (diethyl), likely increasing soil adsorption and reducing groundwater mobility . Electron-Donating Groups: Methoxy-substituted analogs (e.g., 2,4-dimethoxyphenyl) exhibit increased solubility and photostability compared to alkyl or aromatic substituents .

Physicochemical Properties

- Molecular Weight : The target compound’s higher molecular weight (~416 g/mol) compared to propazine (~246 g/mol) and simazine (~201 g/mol) suggests lower water solubility, impacting formulation requirements .

- Solubility : Propazine and simazine have moderate water solubility (e.g., propazine: ~8.6 mg/L at 20°C), whereas the target compound’s aromatic substituents likely reduce solubility, necessitating surfactant-based formulations .

Environmental and Agricultural Impact

- Persistence : Propazine and simazine exhibit soil half-lives of 30-90 days, depending on microbial activity. The target compound’s bulky substituents may prolong persistence due to reduced biodegradation .

Biological Activity

6-Chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 377067-08-8) is a compound within the triazine family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimalarial properties, cytotoxicity, and structure-activity relationships (SAR).

- Molecular Formula : C₂₁H₂₄ClN₅

- Molecular Weight : 381.91 g/mol

- MDL Number : MFCD02817174

- Hazard Classification : Irritant

Structure

The compound features a triazine ring with two isopropylphenyl substituents and a chlorine atom at the 6-position. This structural configuration is crucial for its biological activity.

In Vitro Studies

Research has demonstrated that derivatives of triazine compounds exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted the synthesis and evaluation of various 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, where certain compounds showed low nanomolar IC50 values against both drug-sensitive and resistant strains of P. falciparum .

Key Findings:

- Most Potent Compound : Among the evaluated compounds, one derivative exhibited an IC50 of 0.0183 μM against the drug-resistant FCR-3 strain.

- Selectivity : The compounds were non-toxic to mammalian cells at therapeutic concentrations, with a selectivity window exceeding 700 between cytotoxic and effective concentrations .

Table 1: Antimalarial Activity of Selected Compounds

| Compound | IC50 (μM) against Pf 3D7 | IC50 (μM) against HeLa |

|---|---|---|

| 5g | 0.130 ± 0.027 | 39.0 ± 3.8 |

| 5h | 0.0183 ± 0.0121 | 33.6 ± 1.6 |

| 10a | 0.0610 ± 0.0291 | 32.7 ± 2.1 |

| Cycloguanil | 0.00413 ± 0.00110 | Not determined |

Cytotoxicity Studies

Cytotoxicity assays using the sulforhodamine B (SRB) method demonstrated that most derivatives were non-cytotoxic at nanomolar concentrations, with IC50 values in the micromolar range (10.9–>100 μM) . This indicates a favorable therapeutic index for the tested compounds.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the substituents on the triazine ring significantly affect biological activity:

- Compounds with a 4-chlorophenoxy or 3,4-dichlorophenoxy substituent showed enhanced potency compared to those with simpler substituents.

- The presence of a flexible linker was essential for maintaining potent antimalarial activity .

Case Study: Inhibition of Parasitic DHFR

A detailed investigation into the mechanism of action revealed that the triazine derivatives act as inhibitors of dihydrofolate reductase (DHFR) in Plasmodium falciparum. All tested compounds exhibited low nanomolar Ki values against both wild-type and mutant forms of DHFR . This mechanism underlines their potential as antimalarial agents.

Summary of Findings from Case Studies

- Inhibition Mechanism : Compounds bind to the active site of DHFR similarly to established inhibitors like WR99210.

- Potency Against Resistant Strains : The ability to inhibit both wild-type and mutant DHFR suggests potential utility in treating resistant malaria strains.

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Step | Temperature (°C) | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | 0–5 | NaOH | Acetone | 65–70 | |

| 2 | 60–80 | K₂CO₃ | THF | 55–60 |

Basic: What characterization techniques are most effective for confirming the structure and purity of this triazine derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Signals for aromatic protons (δ 7.2–8.4 ppm) and isopropyl groups (δ 1.2–1.4 ppm) confirm substitution patterns .

- ¹³C NMR: Peaks at ~165–170 ppm indicate triazine ring carbons .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98%) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 414.3 .

Basic: How does the hydrochloride salt form affect solubility and stability in aqueous solutions?

Methodological Answer:

- Solubility Enhancement: The hydrochloride salt increases water solubility (e.g., ~10 mg/mL at 25°C) due to ionic interactions .

- Stability: The compound is stable at pH 5–7 but hydrolyzes under alkaline conditions (pH > 9) via cleavage of the triazine-chlorine bond . Store at 4°C in desiccated, amber vials to prevent photodegradation .

Advanced: How do substituent electronic effects (e.g., isopropyl vs. ethyl groups) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Bulky 4-isopropylphenyl groups hinder nucleophilic substitution at the 6-position, requiring harsher conditions (e.g., DMF at 100°C) compared to ethyl-substituted analogs .

- Electronic Effects: Electron-donating isopropyl groups deactivate the triazine ring, reducing electrophilicity at the 2- and 4-positions. Computational DFT studies (B3LYP/6-31G*) show a 0.15 eV increase in LUMO energy versus ethyl derivatives, corroborating experimental reactivity trends .

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Isopropyl | 1.2 | 85 |

| Ethyl | 2.5 | 72 |

Advanced: How can computational modeling predict binding affinities to biological targets like kinases?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, PDB: 1M17). The triazine core forms hydrogen bonds with catalytic lysine residues (K745), while isopropylphenyl groups occupy hydrophobic pockets .

- MD Simulations: GROMACS simulations (50 ns, CHARMM36 force field) validate binding stability (RMSD < 2.0 Å) .

Advanced: How to resolve contradictory data on regioselectivity in substitution reactions?

Methodological Answer:

Contradictions arise from competing steric and electronic factors:

- Case Study: Conflicting reports on 4- vs. 6-position reactivity can be resolved using in situ IR spectroscopy to monitor intermediate formation. For example, 4-isopropylphenylamine preferentially substitutes at the 2-position first, with 6-chloro retention confirmed by Cl⁻ ion-selective electrode measurements .

Advanced: What are the biological targets of this compound, and how are binding assays designed?

Methodological Answer:

- Targets: Inhibits dihydrofolate reductase (DHFR) with IC₅₀ = 1.2 µM, measured via UV-Vis (λ = 340 nm, NADPH oxidation) .

- Assay Design:

Advanced: How does pH affect the stability of the triazine-chlorine bond?

Methodological Answer:

- Hydrolysis Mechanism: Under acidic conditions (pH < 3), the chlorine undergoes SN1 substitution via a carbocation intermediate. At pH 7–9, SN2 displacement dominates, with hydroxide ions as nucleophiles .

- Kinetic Studies: Pseudo-first-order kinetics (k = 0.05 h⁻¹ at pH 7, 25°C) confirm stability in physiological buffers .

Advanced: What analytical methods quantify trace degradation products in long-term stability studies?

Methodological Answer:

- LC-QTOF-MS: Identifies hydrolyzed products (e.g., 6-hydroxy-triazine derivative, m/z 396.3) with a detection limit of 0.1 ppm .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months; monitor degradation via USP <1225> guidelines .

Advanced: How do environmental factors (e.g., UV light) influence degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.